molecular formula C9H14NOP B6231247 1-[4-(dimethylphosphoryl)phenyl]methanamine CAS No. 2084037-50-1

1-[4-(dimethylphosphoryl)phenyl]methanamine

Cat. No.: B6231247
CAS No.: 2084037-50-1
M. Wt: 183.2
InChI Key:
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Description

1-[4-(Dimethylphosphoryl)phenyl]methanamine is an organic compound with the molecular formula C9H14NOP It is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylphosphoryl)phenyl]methanamine typically involves the reaction of 4-(dimethylphosphoryl)benzaldehyde with an amine source under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the conversion of the aldehyde group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylphosphoryl)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(Dimethylphosphoryl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylphosphoryl)phenyl]methanamine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains methoxy groups instead of a phosphoryl group.

    1-(4-thiophen-2-ylphenyl)methanamine: Another related compound with a thiophene ring instead of a phosphoryl group.

Uniqueness

1-[4-(Dimethylphosphoryl)phenyl]methanamine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

2084037-50-1

Molecular Formula

C9H14NOP

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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